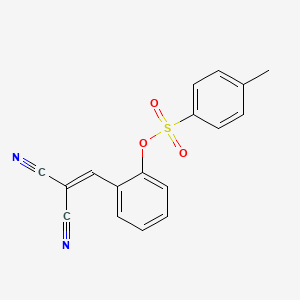
2-(2,2-Dicyanoethenyl)phenyl 4-methylbenzenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,2-Dicyanoethenyl)phenyl 4-methylbenzenesulfonate is a chemical compound with the molecular formula C16H10N2O3S. It is known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a dicyanoethenyl group attached to a phenyl ring, which is further connected to a 4-methylbenzenesulfonate group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-Dicyanoethenyl)phenyl 4-methylbenzenesulfonate typically involves a multi-step process. One common method includes the reaction of 2-(2,2-dicyanoethenyl)phenol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial to achieve high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2,2-Dicyanoethenyl)phenyl 4-methylbenzenesulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dicyanoethenyl group to other functional groups such as amines.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or other reduced derivatives.
Substitution: Various substituted phenyl derivatives depending on the reagents used.
Applications De Recherche Scientifique
2-(2,2-Dicyanoethenyl)phenyl 4-methylbenzenesulfonate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-(2,2-Dicyanoethenyl)phenyl 4-methylbenzenesulfonate involves its interaction with molecular targets such as enzymes or receptors. The dicyanoethenyl group can participate in electron transfer reactions, while the sulfonate group may enhance the compound’s solubility and reactivity. These interactions can modulate various biochemical pathways and cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[[4-(2,2-Dicyanoethenyl)phenyl]methylidene]propanedinitrile
- [4-(2,2-Dicyanoethenyl)phenyl]methylphosphonic acid
Uniqueness
2-(2,2-Dicyanoethenyl)phenyl 4-methylbenzenesulfonate stands out due to its unique combination of functional groups, which impart distinct chemical and physical properties. The presence of both dicyanoethenyl and sulfonate groups makes it versatile for various applications, distinguishing it from other similar compounds.
Propriétés
IUPAC Name |
[2-(2,2-dicyanoethenyl)phenyl] 4-methylbenzenesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O3S/c1-13-6-8-16(9-7-13)23(20,21)22-17-5-3-2-4-15(17)10-14(11-18)12-19/h2-10H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMHQIYSZQVQJRT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC=C2C=C(C#N)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-(2-Methylphenyl)-5-(2-oxo-2-piperidin-1-ylethyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2388160.png)
![5-isopropyl-N-(2-methoxyethyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2388161.png)
![(Z)-2-Cyano-3-[4-(4-hydroxypiperidin-1-yl)phenyl]-N-propan-2-ylprop-2-enamide](/img/structure/B2388165.png)
![7-CHLORO-3-(3,4-DIMETHYLBENZENESULFONYL)-N-[3-(METHYLSULFANYL)PHENYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE](/img/structure/B2388167.png)

![2-(benzo[d]isoxazol-3-yl)-N-((2-(furan-2-yl)pyridin-3-yl)methyl)acetamide](/img/structure/B2388171.png)
![(E)-4-(Dimethylamino)-N-[4-(dimethylamino)-4-methylcyclohexyl]but-2-enamide](/img/structure/B2388172.png)

![4-(4-Ethoxyphenyl)-2-[(4-methylphenyl)sulfanyl]-4-oxobutanoic acid](/img/structure/B2388174.png)

![4-tert-butyl-N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-6-yl]benzamide](/img/structure/B2388178.png)

![2-Benzamido-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2388182.png)
![N-[1-[(5-Chloro-1,2-benzoxazol-3-yl)methyl]azetidin-3-yl]-N,5-dimethyl-1,2-oxazole-3-carboxamide](/img/structure/B2388183.png)
